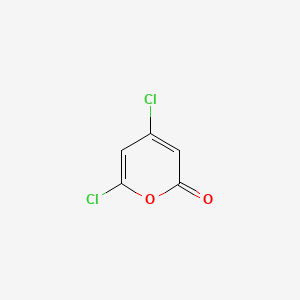
4,6-Dichloro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C5H2Cl2O2. It is a derivative of 2H-pyran-2-one, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2H-pyran-2-one typically involves the chlorination of 2H-pyran-2-one. One common method is the reaction of 2H-pyran-2-one with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction proceeds via electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 4 and 6 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound .
化学反応の分析
Types of Reactions: 4,6-Dichloro-2H-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 4,6-dichloro-2H-pyran-2-ol using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or other oxidized derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., base catalysts like triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
- Substitution reactions yield various substituted pyran-2-one derivatives.
- Reduction reactions produce alcohol derivatives.
- Oxidation reactions result in carboxylic acids and other oxidized products .
科学的研究の応用
4,6-Dichloro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. .
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer activities
Industry: It is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4,6-Dichloro-2H-pyran-2-one and its derivatives involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
類似化合物との比較
2H-pyran-2-one: The parent compound without chlorine substitutions.
4-Chloro-2H-pyran-2-one: A derivative with a single chlorine atom at the 4 position.
6-Chloro-2H-pyran-2-one: A derivative with a single chlorine atom at the 6 position
Comparison: 4,6-Dichloro-2H-pyran-2-one is unique due to the presence of two chlorine atoms, which significantly influence its reactivity and biological activity. Compared to its mono-chlorinated counterparts, it exhibits distinct chemical behavior and potentially enhanced biological properties .
特性
IUPAC Name |
4,6-dichloropyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2/c6-3-1-4(7)9-5(8)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKKSRUSMPCUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2629534.png)
![4-(4-cyano-5-{[(4-methylphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2629536.png)
![Dimethyl 5-[[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2629537.png)

![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)


![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)

![N-(3-fluorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2629553.png)
![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)

